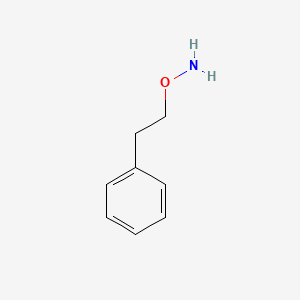

O-phenethylhydroxylamine

Description

Historical Perspectives and Evolution of Research on O-Alkylhydroxylamines

The study of hydroxylamine (B1172632) and its derivatives dates back to the late 19th century. Initial research focused on the parent compound, hydroxylamine (NH2OH), and its simple N- and O-substituted analogues, exploring their fundamental reactivity. N-Arylhydroxylamines, such as N-phenylhydroxylamine, were among the early derivatives to be synthesized and studied, often as intermediates in the reduction of nitroaromatic compounds. orgsyn.orgwikipedia.org These early investigations laid the groundwork for understanding the dual nucleophilic and electrophilic nature of the hydroxylamine functional group.

The focus on O-alkylhydroxylamines as a distinct class emerged later, driven by the need for specific building blocks in organic synthesis. The development of synthetic methods, such as the Mitsunobu reaction with N-hydroxyphthalimide followed by deprotection, provided reliable access to a wide array of O-alkylhydroxylamines, including O-phenethylhydroxylamine. nih.govunl.pt This synthetic accessibility allowed chemists to systematically investigate how the nature of the O-alkyl substituent influences the compound's properties and reactivity. Over time, research evolved from fundamental reaction discovery to the application of these molecules in more complex settings, such as in the synthesis of bioactive molecules and the development of novel chemical ligation strategies. nih.govethz.ch The rise of hydroxylamine-derived aminating reagents in recent decades for creating unprotected amino groups has further highlighted the versatility and importance of the N-O bond in modern synthetic chemistry. rsc.org

Significance of this compound within Hydroxylamine Chemistry

This compound holds particular significance within the broader class of hydroxylamines due to a combination of its structural features and functional applications. Unlike its close analogue O-benzylhydroxylamine, the presence of an additional methylene (B1212753) group in the phenethyl linker provides greater conformational flexibility and potentially enhanced metabolic stability.

A primary area where this compound and related structures have made a substantial impact is in medicinal chemistry, particularly as enzyme inhibitors. Research has identified O-alkylhydroxylamines as a potent new class of inhibitors for Indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme implicated in tumor immune escape and a key target for cancer immunotherapy. nih.govbrynmawr.edu In structure-activity relationship studies, this compound served as a key analogue to probe the effects of altering the carbon linker between the aryl ring and the hydroxylamine group. nih.govbrynmawr.edu

Furthermore, this compound is a crucial intermediate in the synthesis of more complex molecules. It is used in the preparation of oxime ethers, which have been investigated as selective sphingosine-1-phosphate receptor 1 (S1P1) agonists for potential use in treating autoimmune diseases. google.com In the field of chemical biology, N-phenethylhydroxylamine has been utilized in the development of the α-ketoacid–hydroxylamine (KAHA) ligation, a powerful, chemoselective method for forming amide bonds to synthesize peptides and proteins. ethz.chethz.ch

The reactivity of its hydroxylamine moiety allows it to participate in various transformations, including condensation reactions with carbonyl compounds to form oximes and serving as a nucleophile in the synthesis of hydroxamic acids. wikipedia.org This versatility makes it a valuable building block in synthetic organic chemistry.

Current Research Trajectories and Unanswered Questions

Current research involving this compound and its derivatives continues to build upon its established roles in medicinal and synthetic chemistry. A major trajectory remains the optimization of O-alkylhydroxylamines as IDO1 inhibitors. nih.govbrynmawr.edu While the initial discovery of O-benzylhydroxylamine as a potent inhibitor was significant, ongoing studies aim to enhance potency and selectivity through systematic structural modifications, including changes to the linker and aryl ring substitutions. nih.govbrynmawr.edu The goal is to develop drug candidates with improved pharmacological profiles for clinical applications in oncology.

The application of hydroxylamines in the synthesis of large biomolecules is another active area of investigation. The KAHA ligation, which has been demonstrated with N-phenethylhydroxylamine, is being refined to tackle the synthesis of more ambitious and complex protein targets. ethz.chethz.ch Research is focused on improving the kinetics and efficiency of the ligation reaction to make it a more competitive and complementary tool to other methods like Native Chemical Ligation (NCL). ethz.ch

Despite progress, several unanswered questions remain. The full therapeutic potential of O-alkylhydroxylamine-based compounds is still being explored. For instance, while some hydroxylamine derivatives have shown antimicrobial activity, the potential of this compound in this context has not been fully investigated. acs.org A deeper understanding of the structure-activity relationships governing the biological activities of this class of compounds is needed. From a synthetic standpoint, while methods for preparing O-alkylhydroxylamines exist, the development of more efficient, atom-economical, and environmentally benign synthetic routes remains a continuous goal for organic chemists. Furthermore, exploring the reactivity of this compound in novel chemical transformations could unlock new applications in materials science and catalysis.

Data Tables

Table 1: Physicochemical Properties of this compound Hydrochloride This table is based on data for the hydrochloride salt form of the compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂ClNO | nih.govbrynmawr.edu |

| Appearance | White to off-white crystalline solid | nih.govbrynmawr.educymitquimica.com |

| Melting Point | 110–111 °C | nih.govbrynmawr.edu |

| Solubility | Soluble in water | cymitquimica.com |

| ¹H NMR (400 MHz, CD₃OD) | δ 7.28-7.21 (m, 5H, ArH), 4.25 (t, 2H, ArCH₂), 2.98 (t, 2H, ArCH₂CH₂) | nih.govbrynmawr.edu |

| ¹³C NMR (100 MHz, CD₃OD) | δ 139.28, 129.97, 129.86, 127.83, 76.81, 34.02 | brynmawr.edu |

Table 2: Key Research Applications of this compound

| Application Area | Specific Use | Key Findings | Reference |

| Medicinal Chemistry | Scaffold for IDO1 Inhibitors | Serves as an important analogue in SAR studies to understand the role of the linker between the aryl ring and the hydroxylamine warhead. | nih.govbrynmawr.edu |

| Medicinal Chemistry | Intermediate for S1P₁ Agonists | Used in the synthesis of oxime ether compounds that act as selective S1P₁ receptor agonists. | google.com |

| Organic Synthesis | Intermediate in Amine Oxime Synthesis | The longer alkyl chain compared to benzyl (B1604629) derivatives increases flexibility and metabolic stability in target molecules. | |

| Chemical Biology | Component in KAHA Ligation | N-phenethylhydroxylamine reacts with α-ketoacids to form amide bonds, enabling the chemical synthesis of peptides. | ethz.chethz.ch |

Structure

3D Structure

Properties

IUPAC Name |

O-(2-phenylethyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c9-10-7-6-8-4-2-1-3-5-8/h1-5H,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCDKOOXCPRISF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30276817 | |

| Record name | O-phenethylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4732-11-0 | |

| Record name | O-phenethylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for O Phenethylhydroxylamine and Analogues

Classical Approaches to O-Alkylation of Hydroxylamines

Traditional methods for synthesizing O-substituted hydroxylamines often rely on the nucleophilic character of a hydroxylamine (B1172632) equivalent, which attacks an electrophilic alkyl source. These methods are well-established and widely used for their reliability.

The Mitsunobu reaction is a versatile and powerful method for the dehydrative condensation of a primary or secondary alcohol with a suitable pronucleophile, such as N-hydroxyphthalimide. nih.gov This reaction allows for the conversion of an alcohol, like phenethyl alcohol, into a protected hydroxylamine derivative with a predictable inversion of stereochemistry at the alcohol carbon. organic-chemistry.org

The reaction is typically mediated by a combination of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The process begins with the reaction between triphenylphosphine and DEAD to form a phosphonium (B103445) intermediate. organic-chemistry.org This intermediate then activates the alcohol, making the hydroxyl group a good leaving group. The N-hydroxyphthalimide, acting as the nucleophile, can then displace the activated hydroxyl group, forming an N-alkoxyphthalimide intermediate. organic-chemistry.orggoogle.com

A key advantage of this method is its applicability to a wide range of alcohols. nih.gov However, a notable challenge is the removal of by-products, such as triphenylphosphine oxide and the reduced hydrazo-dicarboxylate, which can sometimes require purification by column chromatography. google.comorganic-synthesis.com Following the successful O-alkylation, the phthalimide (B116566) protecting group is typically removed via hydrazinolysis, often using hydrazine (B178648) or methylhydrazine, to release the free O-alkylated hydroxylamine. google.com

Table 1: Key Features of the Mitsunobu Reaction for O-Alkylation

| Feature | Description |

|---|---|

| Reactants | Primary/Secondary Alcohol, N-Hydroxyphthalimide |

| Reagents | Triphenylphosphine (PPh₃), Azodicarboxylate (DEAD or DIAD) |

| Mechanism | Dehydrative redox condensation with inversion of stereochemistry |

| Intermediate | N-Alkoxyphthalimide |

| Deprotection | Hydrazinolysis (e.g., with methylhydrazine) |

| Advantages | Broad alcohol scope, reliable inversion of configuration |

| Disadvantages | By-product removal can be challenging |

An alternative classical approach involves the direct O-alkylation of tert-butyl N-hydroxycarbamate (N-Boc-hydroxylamine). organic-chemistry.orgchemicalbook.com This method provides a straightforward route to O-substituted hydroxylamines and avoids the often harsh conditions of phthalimide deprotection. The synthesis is typically a two-step process. organic-chemistry.org

First, the corresponding alcohol (e.g., phenethyl alcohol) is converted into a more reactive electrophile, commonly a methanesulfonate (B1217627) (mesylate), by reacting it with methanesulfonyl chloride in the presence of a base. organic-chemistry.org In the second step, the resulting mesylate is treated with tert-butyl N-hydroxycarbamate. The reaction proceeds via nucleophilic substitution, where the hydroxylamine oxygen attacks the carbon bearing the mesylate leaving group. This step is often facilitated by a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.org

Table 2: Two-Step Synthesis via tert-Butyl N-Hydroxycarbamate

| Step | Reactants | Reagents | Product | Typical Yield |

|---|---|---|---|---|

| 1. Mesylation | Alcohol | Methanesulfonyl chloride, Base | Alcohol Mesylate | High |

| 2. Alkylation | Alcohol Mesylate, tert-Butyl N-Hydroxycarbamate | DBU | N-Boc-O-alkylhydroxamate | 64-88% |

| 3. Deprotection | N-Boc-O-alkylhydroxamate | HCl in Diethyl Ether | O-Alkylhydroxylamine HCl | 56-83% |

Modern and Advanced Synthetic Strategies

Recent advancements in synthetic organic chemistry have led to the development of more sophisticated and efficient methods for constructing the C-O-N linkage found in O-substituted hydroxylamines. These strategies often employ transition metal catalysis or novel reaction pathways starting from different precursors.

Palladium-catalyzed cross-coupling reactions represent a significant advance in the synthesis of O-arylhydroxylamines. nih.govnih.gov This modern approach addresses many of the limitations of traditional methods, such as harsh reaction conditions and limited substrate scope. nih.gov In this strategy, a hydroxylamine equivalent, such as ethyl acetohydroximate, is coupled with an aryl halide (chloride, bromide, or iodide) in the presence of a palladium catalyst. organic-chemistry.orgmit.edu

The success of this reaction is highly dependent on the choice of ligand. Bulky biarylphosphine ligands, like t-BuBrettPhos, have been shown to be crucial for promoting the key C-O reductive elimination step under mild conditions. organic-chemistry.orgmit.edu The methodology exhibits a broad substrate scope, including heteroaryl coupling partners, and is characterized by short reaction times and high efficiency. nih.govmit.edu

After the coupling reaction, the resulting O-arylated product can be easily hydrolyzed to the free O-arylhydroxylamine by treatment with aqueous acid, such as HCl. nih.govmit.edu This palladium-catalyzed method provides access to highly substituted O-arylhydroxylamines that would be difficult to prepare using classical single-step methods. organic-chemistry.orgmit.edu

The conversion of alcohols into O-substituted hydroxylamines is a fundamental transformation in this area of synthesis. As detailed previously, both the Mitsunobu reaction (Section 2.1.1) and the alkylation of N-hydroxycarbamates (Section 2.1.2) are effective methods that start from an analogous alcohol like phenethyl alcohol. nih.govorganic-chemistry.org

Another variation of this strategy involves a three-step sequence that begins with the conversion of the alcohol to a sulfonate ester. google.com This is followed by the reaction of the sulfonate ester with an N-hydroxy cyclic imide in the presence of a base to form the alkylated intermediate. The final step is the aminolysis or hydrazinolysis of this intermediate to yield the final hydroxylamine product. google.com This approach, similar to the N-Boc-hydroxylamine method, relies on transforming the alcohol's hydroxyl group into a good leaving group to facilitate nucleophilic attack by a hydroxylamine surrogate. google.comorganic-chemistry.org Alkylation of ethyl N-hydroxyacetimidate with methanesulfonates derived from alcohols also serves as a viable alternative to the Mitsunobu reaction. researchgate.net

While O-phenethylhydroxylamine is an O-substituted compound, the synthesis of N-substituted hydroxylamines from aldehydes represents an important and advanced strategy within the broader field of hydroxylamine chemistry. One such method involves the acid hydrolysis of oxaziridines. google.com For example, 2-tert-butyl-3-phenyloxaziridine, which can be prepared from an aldehyde, undergoes hydrolysis in the presence of sulfuric acid to yield benzaldehyde (B42025) and N-(tert-butyl)hydroxylamine. google.com

Another common strategy begins with the reaction of aldehydes or ketones with hydroxylamine or its derivatives (H₂N-Z) to form oximes (>C=N-OH) or substituted oximes (>C=N-Z). ncert.nic.in The catalytic reduction of these oxime ethers is a valuable method for synthesizing N,O-disubstituted hydroxylamines. nih.gov This reduction must be selective to act on the C=N bond without causing cleavage of the weaker N-O bond. nih.gov Advanced methods using nickel catalysis under hydrogen pressure have been developed for the asymmetric reduction of oximes, yielding chiral N,O-disubstituted hydroxylamines in excellent yields. nih.gov

Regioselective and Stereoselective Synthesis Approaches

The synthesis of O-alkylhydroxylamines, including this compound, presents distinct challenges in controlling regioselectivity and stereoselectivity. The hydroxylamine moiety possesses two nucleophilic centers, the oxygen and the nitrogen atom, leading to potential competition between O-alkylation and N-alkylation. Furthermore, the synthesis of chiral analogues requires precise control over the formation of stereocenters.

Regioselectivity: The Challenge of O- vs. N-Alkylation

Direct alkylation of hydroxylamine is often unselective. To achieve regioselective O-alkylation, the nitrogen atom's nucleophilicity must be suppressed. This is typically accomplished by introducing a protecting group on the nitrogen atom. This strategy ensures that the alkylating agent reacts preferentially at the oxygen atom.

Common N-protecting groups include urethane (B1682113) and tert-butoxycarbonyl (Boc). For instance, N-hydroxyurethane can be O-benzylated in a one-pot preparation, followed by basic deprotection to yield the desired O-benzyl hydroxylammonium salt with high chemo- and regioselectivity . A similar approach involves the O-alkylation of tert-butyl N-hydroxycarbamate with alcohol mesylates, followed by acidic removal of the Boc group, which provides a direct route to O-substituted hydroxylamines from alcohols organic-chemistry.org. The use of N-protected hydroxylamines is a convergent and effective strategy for preparing O-alkylated derivatives, including those with phenethyl groups nih.gov.

Table 1: N-Protecting Groups for Regioselective O-Alkylation of Hydroxylamine

| N-Protecting Group | Alkylation Strategy | Deprotection Condition | Key Advantage | Reference |

|---|---|---|---|---|

| Urethane (e.g., N-hydroxyurethane) | Alkylation with benzyl (B1604629) or phenethyl halides using a base like sodium ethoxide. | Basic hydrolysis (e.g., NaOH). | Enables one-pot synthesis with high regioselectivity. | researchgate.net |

| tert-Butoxycarbonyl (Boc) | Alkylation of N-Boc-O-protected hydroxylamine with alkyl halides under SN2 conditions. | Acidic hydrolysis (e.g., HCl or TFA). | Provides stable intermediates and clean deprotection. | nih.gov |

| tert-Butyl N-hydroxycarbamate | Alkylation with alcohol mesylates using a non-nucleophilic base (e.g., DBU). | Acidic N-deprotection (e.g., dry HCl). | Allows for the direct use of alcohols as starting materials. | organic-chemistry.org |

Stereoselective Synthesis of Analogues

While this compound itself is achiral, many of its analogues possess stereocenters. The stereoselective synthesis of these chiral molecules is crucial for their application in various fields. Asymmetric synthesis can be achieved through several key strategies ethz.ch.

Chiral Pool Synthesis : This approach utilizes enantiopure starting materials, such as amino acids or sugars, to introduce stereocenters ethz.ch. For example, a chiral alcohol could be used in the synthesis to produce an enantiopure O-alkylated hydroxylamine.

Chiral Auxiliaries : An enantiopure auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed ethz.ch.

Asymmetric Catalysis : This is a powerful method for creating chiral compounds from prochiral substrates. For instance, the asymmetric hydrogenation of oxime ethers using a chiral iridium-based catalyst can produce chiral hydroxylamines with very high enantioselectivity incatt.nl. This method is highly chemoselective, avoiding over-reduction to the amine incatt.nl. DFT theoretical calculations have also been used to rationalize the high diastereoselection observed in reactions between N-alkylhydroxylamines and chiral enoate esters, leading to the stereocontrolled synthesis of new enantiopure β-amino acids nih.gov.

Exploration of Novel Reaction Pathways for this compound Synthesis

Recent research has focused on developing novel synthetic routes that offer advantages over traditional methods, such as improved efficiency, milder reaction conditions, and access to a broader range of analogues.

Catalytic Approaches

Modern catalysis offers powerful tools for constructing O-alkylhydroxylamines. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been employed to form the C-N bond between a 2-halopyridine and an O-protected hydroxylamine, providing a convergent route to N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds nih.gov.

Iron catalysis has enabled the direct aminative difunctionalization of alkenes. This method uses novel hydroxylamine-derived aminating reagents to install medicinally relevant amine groups, including secondary and tertiary alkylamines, onto a variety of unactivated alkenes under mild conditions ethz.chchemrxiv.org. Such pathways, including aminochlorination and aminoazidation, demonstrate the potential for creating complex, functionalized amines from simple feedstocks ethz.chchemrxiv.org.

Electrochemical Synthesis

A green electrocatalytic strategy has been developed for converting oximes to hydroxylamines. Using a copper sulfide (B99878) (CuS) catalyst, this method suppresses the cleavage of the N-O bond, which often leads to over-reduction to the amine researchgate.net. This electrochemical approach avoids the need for organic solvents and external reducing agents, achieving high conversion and selectivity under mild conditions researchgate.net.

Olefin Difunctionalization

A catalyst-free approach involves the direct difunctionalization of alkenes using N-halogenated O-activated hydroxylamines. This reaction proceeds with excellent atom economy, yielding multifunctional hydroxylamines that contain both an alkyl halide and an O-activated hydroxylamine moiety. These products serve as versatile building blocks for synthesizing structurally complex nitrogen-containing molecules chemrxiv.org.

Table 2: Comparison of Novel Synthetic Pathways for Hydroxylamine Derivatives

| Methodology | Catalyst/Reagent | Key Features | Substrate Scope | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium(0) complex | Convergent C-N bond formation. | Aryl halides and N-alkyl-O-protected hydroxylamines. | nih.gov |

| Aminative Difunctionalization | Iron salt | Direct installation of unprotected amine groups onto alkenes. | Broad scope of unactivated, functionalized alkenes. | ethz.chchemrxiv.org |

| Electrocatalytic Reduction | Copper Sulfide (CuS) | Green, solvent-free reduction of oximes; suppresses N-O bond cleavage. | Oximes and nitric oxide gas. | researchgate.net |

| Olefin Halo-Hydroxylamination | N-halogenated O-activated hydroxylamines | Catalyst-free; excellent atom economy; produces multifunctional intermediates. | Activated and unactivated alkenes, dienes, and enynes. | chemrxiv.org |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally responsible processes. Key metrics for evaluating the "greenness" of a reaction include atom economy and the Environmental Factor (E-Factor) taylorandfrancis.comchembam.com.

Atom Economy : This metric calculates the efficiency of a reaction by determining the proportion of reactant atoms that are incorporated into the desired product taylorandfrancis.com. Addition reactions typically have 100% atom economy, while substitution and elimination reactions generate byproducts, lowering their atom economy.

E-Factor : This is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor indicates a greener process with less waste generation chembam.comlibretexts.org. The pharmaceutical industry traditionally has high E-Factors, making the development of greener syntheses a critical goal libretexts.orgchembam.com.

Greener Synthetic Routes

One-pot syntheses, such as the preparation of O-(halo-substituted benzyl) hydroxylamine derivatives from N-hydroxyurethane, represent a greener approach by reducing the number of steps and minimizing waste from intermediate purification . Catalytic methods are inherently greener than stoichiometric reactions as they reduce waste. For example, the catalytic hydrogenation of nitroaromatics to N-aryl hydroxylamines using supported platinum catalysts is a highly selective and efficient process that operates under mild conditions rsc.org.

The electrochemical synthesis of hydroxylamines from oximes is a prime example of a green process, as it eliminates the need for organic solvents and chemical reducing agents researchgate.net. Furthermore, research into synthesizing the fundamental hydroxylamine reagent itself from sustainable sources like air and water via a plasma-electrochemical cascade pathway points towards a future of significantly greener chemical production repec.org.

Table 3: Green Chemistry Analysis of Synthetic Methods

| Synthetic Approach | Green Chemistry Principle(s) Applied | Advantages | Reference |

|---|---|---|---|

| Traditional (e.g., multi-step with protecting groups) | - | Reliable and well-established. | - |

| One-Pot Synthesis | Process intensification, waste reduction. | Reduces solvent use and purification steps; improves efficiency. | |

| Catalytic Hydrogenation | Catalysis, high selectivity. | Low catalyst loading, mild conditions, high yields. | rsc.org |

| Electrochemical Synthesis | Use of safer solvents/reagents, energy efficiency. | Avoids organic solvents and chemical reductants. | researchgate.net |

| Biocatalysis | Use of renewable feedstocks, catalysis. | High selectivity (regio- and stereo-), mild conditions, biodegradable catalysts (enzymes). | mdpi.comchemrxiv.orgusc.es |

Biocatalysis: An Emerging Green Frontier

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly promising avenue for the green synthesis of hydroxylamine derivatives. Enzymes operate under mild conditions, are biodegradable, and exhibit exceptional selectivity mdpi.com. For example, cofactor-free biocatalytic hydrogenation of nitro compounds to amines using enzymes like hydrogenase on a carbon support demonstrates a green pathway that uses H₂ at atmospheric pressure as an atom-efficient reductant chemrxiv.org. Unspecific peroxygenases (UPOs) are also being explored for a variety of oxyfunctionalization reactions, bypassing the need for expensive cofactors and offering high stability and selectivity usc.es. The application of such biocatalysts could lead to novel, environmentally benign routes for the synthesis of this compound and its analogues.

Chemical Reactivity and Mechanistic Investigations of O Phenethylhydroxylamine

Nucleophilic Reactivity of the O-Phenethylhydroxylamine Moiety

The reactivity of this compound is significantly influenced by the presence of the nucleophilic nitrogen atom and the adjacent oxygen atom. This arrangement gives rise to characteristic reactions with various electrophiles, most notably carbonyl compounds, and enables its participation in specialized chemoselective ligation reactions.

Reactions with Carbonyl Compounds: Oxime Formation

A fundamental reaction of this compound involves its condensation with aldehydes and ketones to form oximes. This reaction is a cornerstone of carbonyl chemistry and proceeds via a nucleophilic addition-elimination mechanism. chemtube3d.comtestbook.com The nitrogen atom of the hydroxylamine (B1172632) acts as the nucleophile, attacking the electrophilic carbonyl carbon. ic.ac.ukyoutube.com This is followed by the elimination of a water molecule to yield the corresponding O-phenethyl oxime. chemtube3d.comlibretexts.org

The general mechanism can be outlined in the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound attacks the carbonyl carbon of an aldehyde or ketone. youtube.com This leads to the formation of a tetrahedral intermediate known as a carbinolamine. libretexts.org

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, a step that is often facilitated by an acid catalyst. libretexts.org

Dehydration: The hydroxyl group on the carbinolamine intermediate is protonated in the presence of an acid, forming a good leaving group (water). Subsequent elimination of water and the formation of a carbon-nitrogen double bond results in the final oxime product. youtube.commasterorganicchemistry.com

The reaction is reversible and generally acid-catalyzed. testbook.com The nucleophilicity of the nitrogen in the hydroxylamine is enhanced by the presence of the adjacent oxygen atom. chemtube3d.com

A representative reaction is the formation of an aldoxime from an aldehyde and this compound:

RCHO + C₆H₅CH₂CH₂ONH₂ → RCH=NOCH₂CH₂C₆H₅ + H₂O

Similarly, the reaction with a ketone yields a ketoxime:

R₂C=O + C₆H₅CH₂CH₂ONH₂ → R₂C=NOCH₂CH₂C₆H₅ + H₂O

Table 1: Representative Reactions of this compound with Carbonyl Compounds

| Carbonyl Compound | Product Type | General Structure of Product |

| Aldehyde (RCHO) | O-Phenethyl Aldoxime | RCH=NOCH₂CH₂C₆H₅ |

| Ketone (R₂C=O) | O-Phenethyl Ketoxime | R₂C=NOCH₂CH₂C₆H₅ |

This table illustrates the general products formed from the reaction of this compound with aldehydes and ketones.

Role in Chemoselective Ligation Reactions

Chemoselective ligation reactions are powerful tools in chemical biology and organic synthesis for the construction of large molecules, such as proteins, from smaller, unprotected fragments. wikipedia.orgethz.ch Hydroxylamine derivatives, including structures analogous to this compound, are key components in certain types of these reactions due to their unique reactivity.

The α-ketoacid-hydroxylamine (KAHA) ligation is a notable example of a chemoselective amide-forming reaction. wikipedia.org This reaction is instrumental in the synthesis of peptides and proteins from unprotected fragments. wikipedia.orgethz.ch The core of this ligation involves the reaction between a peptide fragment with a C-terminal α-ketoacid and another fragment bearing an N-terminal hydroxylamine. wikipedia.orgethz.ch

The mechanism of the KAHA ligation is complex and has been the subject of detailed investigation. nih.gov It proceeds without the need for coupling reagents or catalysts and generates water and carbon dioxide as the only byproducts. wikipedia.org The reaction is highly chemoselective, meaning the α-ketoacid and hydroxylamine moieties react specifically with each other even in the presence of other functional groups. ethz.ch While the direct involvement of this compound in widely published KAHA ligations is not extensively documented in the provided search results, the principles of the reaction are based on the inherent reactivity of the hydroxylamine functional group.

The general steps of the KAHA ligation are:

Initial Adduct Formation: The hydroxylamine nitrogen attacks the ketone of the α-ketoacid to form an initial adduct.

Decarboxylative Condensation: This is followed by a decarboxylative condensation process that ultimately leads to the formation of a stable amide bond between the two fragments.

There are different types of KAHA ligation, with Type II involving an O-substituted hydroxylamine, which is structurally related to this compound. wikipedia.orgresearchgate.net The mechanism for Type II KAHA ligation has been proposed to proceed with retention of the stereochemical configuration. researchgate.net

Transition Metal-Catalyzed Transformations Involving this compound

The hydroxylamine moiety can participate in a variety of transition metal-catalyzed reactions. O-substituted hydroxylamines, particularly O-acyl and O-benzoyl derivatives, have been widely used as electrophilic aminating agents in C-N bond-forming reactions. nih.govvivekanandcollege.ac.in These reactions are catalyzed by various transition metals, including palladium, iridium, copper, and nickel. vivekanandcollege.ac.inorganic-chemistry.orgresearchgate.net

In these transformations, the hydroxylamine derivative serves as a source of an amino group. The transition metal catalyst activates a substrate, and the hydroxylamine reagent delivers the nitrogen-containing fragment. For instance, O-benzoylhydroxylamines are effective reagents for the amination of organozinc compounds in the presence of a copper catalyst. organic-chemistry.org

A general scheme for such a reaction can be depicted as:

R-M + R'₂N-OBz → [Transition Metal Catalyst] → R-NR'₂

Where R-M is an organometallic reagent, and R'₂N-OBz is an O-benzoylhydroxylamine.

Furthermore, hydroxylamines with N-electron-withdrawing substituents can act as oxygen nucleophiles in transition-metal-catalyzed allylic substitutions. organic-chemistry.org Palladium-catalyzed reactions tend to yield linear products, while iridium-catalyzed reactions often produce branched products. organic-chemistry.org The presence of an electron-withdrawing group on the nitrogen enhances the acidity of the oxygen's proton and reduces the nucleophilicity of the nitrogen, thereby favoring O-allylation. organic-chemistry.org

Macrocyclic poly-N-hydroxylamines have been shown to form stable complexes with d-metal ions like Cu(II), Ni(II), and Mn(II). nih.gov Copper complexes of these crown-hydroxylamines have demonstrated catalytic activity in aerobic oxidation reactions. nih.gov

Rearrangement Reactions Involving Hydroxylamine Derivatives

Hydroxylamine and its derivatives are known to undergo several types of rearrangement reactions, often under acidic conditions. These transformations can lead to the formation of new carbon-nitrogen or carbon-oxygen bonds and are of significant synthetic utility.

Bamberger Rearrangement and Related Transformations

The Bamberger rearrangement is a classic organic reaction involving the acid-catalyzed rearrangement of N-phenylhydroxylamines to 4-aminophenols. wikipedia.orgwiley-vch.de The reaction proceeds through the formation of a nitrenium ion intermediate. wikipedia.orgbeilstein-journals.org

The mechanism of the Bamberger rearrangement involves the following key steps: wikipedia.orgwiley-vch.de

Protonation: The N-phenylhydroxylamine is first protonated on the oxygen atom by a strong acid. wikipedia.org

Formation of Nitrenium Ion: The protonated hydroxylamine eliminates a molecule of water to form a highly reactive nitrenium ion. wikipedia.orgbeilstein-journals.org

Nucleophilic Attack: A nucleophile, typically water, attacks the para position of the aromatic ring. wikipedia.org

Rearomatization: The intermediate then undergoes deprotonation to restore aromaticity and yield the final 4-aminophenol (B1666318) product. wiley-vch.de

While the classical Bamberger rearrangement involves N-arylhydroxylamines, related transformations can occur with other hydroxylamine derivatives. For O-arylhydroxylamines, wikipedia.orgacs.org-nitrogen rearrangement reactions have been observed, catalyzed by copper complexes, to afford ortho-aminophenol derivatives. researchgate.net

The susceptibility of an this compound derivative to a Bamberger-like rearrangement would depend on the specific substitution pattern and reaction conditions. A direct analogy to the N-phenylhydroxylamine rearrangement is not straightforward, as the migrating group and the nature of the potential intermediate would differ. However, the general principle of acid-catalyzed rearrangement involving the formation of a reactive intermediate could potentially lead to related transformations.

Table 2: Key Features of the Bamberger Rearrangement

| Feature | Description |

| Substrate | Typically N-Arylhydroxylamines wikipedia.org |

| Reagent | Strong aqueous acid wikipedia.org |

| Key Intermediate | Nitrenium ion beilstein-journals.org |

| Product | Primarily 4-Aminophenols wikipedia.org |

| Mechanism Type | Intermolecular rearrangement beilstein-journals.org |

This table summarizes the principal characteristics of the Bamberger rearrangement.

Beckmann Rearrangement Contexts

This compound does not directly participate in the Beckmann rearrangement; instead, it serves as a precursor for substrates that can undergo this transformation. The Beckmann rearrangement is the acid-catalyzed conversion of an oxime into an N-substituted amide. adichemistry.comblogspot.com this compound reacts with aldehydes or ketones to form the corresponding O-phenethyl oximes. wikipedia.org These O-substituted oximes can then be subjected to the conditions of the Beckmann rearrangement.

The mechanism commences with the protonation of the nitrogen atom of the O-phenethyl oxime by an acid catalyst. This is followed by a concerted step involving the migration of the alkyl group (R) that is anti-periplanar to the O-phenethyl group, leading to the cleavage of the N-O bond. adichemistry.com The departure of the relatively stable phenethyl alcohol molecule as the leaving group drives the reaction forward. The resulting nitrilium ion is then attacked by a water molecule. masterorganicchemistry.com Subsequent deprotonation and tautomerization yield the final N-substituted amide product.

The classic Beckmann rearrangement involves the protonation of the hydroxyl group of an oxime to form a good leaving group (water). masterorganicchemistry.com In the context of an O-phenethyl oxime, the O-phenethyl group itself becomes the leaving group, typically departing as phenethyl alcohol after protonation of the nitrogen or in the presence of a Lewis acid. A variety of acid catalysts can be employed to facilitate this reaction. adichemistry.com

Table 1: Common Catalysts for the Beckmann Rearrangement

| Catalyst Type | Examples |

|---|---|

| Protic Acids | Concentrated Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl), Polyphosphoric Acid (PPA) |

| Lewis Acids | Phosphorus Pentachloride (PCl₅), Zinc Chloride (ZnCl₂), Aluminum Chloride (AlCl₃) |

This table presents common catalysts used to promote the Beckmann rearrangement of oximes. adichemistry.comblogspot.comwikipedia.org

Oxidation and Reduction Chemistry of this compound

The reactivity of this compound is significantly influenced by the hydroxylamine moiety, which can undergo both oxidation and reduction reactions. These transformations typically target the nitrogen-oxygen bond or the nitrogen atom itself.

Oxidation: The oxidation of hydroxylamines can lead to a variety of products, such as nitroso compounds and oximes, depending on the specific oxidant and reaction conditions used. For this compound, oxidation can result in the formation of the corresponding oxime or potentially cleave the N-O bond. The oxidation of hydroxylamine itself by iron(III) has been shown to produce different nitrogen oxides, such as dinitrogen monoxide (N₂O) or dinitrogen (N₂), depending on the stoichiometry of the reactants. rsc.org The reaction of hydroxylamine with two-electron oxidants like halogens is known to be very rapid. datapdf.com

Reduction: Conversely, the reduction of hydroxylamines typically yields primary amines. In the case of this compound, reduction leads to the cleavage of the weak N-O bond. Catalytic hydrogenation, using catalysts such as palladium or platinum, or treatment with potent reducing agents like lithium aluminum hydride (LiAlH₄), can effectively cleave this bond. This process results in the formation of phenethyl alcohol and ammonia. The selective reduction of aromatic nitro compounds can serve as a synthetic route to phenylhydroxylamines, which are related intermediates. nih.gov

Table 2: Summary of Oxidation and Reduction Reactions

| Reaction Type | Reagent Examples | Major Product(s) from this compound |

|---|---|---|

| Oxidation | Hydrogen Peroxide (H₂O₂), m-CPBA | Phenethylaldoxime, Nitroso compounds |

| Reduction | Lithium Aluminum Hydride (LiAlH₄), Sodium Borohydride (NaBH₄), Catalytic Hydrogenation (H₂/Pd) | Phenethyl alcohol and Ammonia |

This table summarizes potential outcomes for the oxidation and reduction of this compound based on the general reactivity of hydroxylamine derivatives. nih.gov

Electrophilic Aromatic Substitution on the Phenethyl Moiety

The phenethyl group of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The substituent already attached to the benzene (B151609) ring dictates the rate of reaction and the position of the incoming electrophile. wikipedia.org

The -CH₂CH₂ONH₂ group attached to the benzene ring acts as an activating group and an ortho, para-director. The ethyl linker is an electron-donating alkyl group, which activates the ring towards electrophilic attack. uci.edu It enriches the electron density at the ortho and para positions through an inductive effect. This stabilization is most pronounced in the arenium ion intermediates formed during ortho and para attack, making these pathways more favorable than meta attack. lkouniv.ac.in Consequently, electrophilic substitution reactions on this compound are expected to yield a mixture of ortho- and para-substituted products.

Table 3: Representative Electrophilic Aromatic Substitution Reactions

| Reaction Name | Reagents | Electrophile | Expected Major Products |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitronium ion (NO₂⁺) | 1-(2-nitroethyl)benzene and 1-(4-nitroethyl)benzene derivatives |

| Halogenation | Br₂, FeBr₃ | Bromonium ion (Br⁺) | 1-(2-bromoethyl)benzene and 1-(4-bromoethyl)benzene derivatives |

| Sulfonation | Fuming H₂SO₄ | Sulfur trioxide (SO₃) | 2-(phenylethyl)benzenesulfonic acid and 4-(phenylethyl)benzenesulfonic acid derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acylium ion (RCO⁺) | 1-(2-phenylethyl)ketone and 1-(4-phenylethyl)ketone derivatives |

This table outlines common electrophilic aromatic substitution reactions, the reagents used, and the expected ortho- and para-isomeric products for the phenethyl moiety. wikipedia.orguci.edulibretexts.org

O Phenethylhydroxylamine As a Mechanistic Probe in Biological Systems

Enzymatic Interaction Studies

O-phenethylhydroxylamine's interactions with enzymes are multifaceted, leading to the elucidation of catalytic mechanisms and the nature of ligand binding.

Indoleamine 2,3-dioxygenase-1 (IDO1) is a heme-containing enzyme that plays a crucial role in immune regulation by catalyzing the first and rate-limiting step in tryptophan metabolism. frontiersin.orglabcorp.com The development of IDO1 inhibitors is a significant area of research for therapeutic applications, particularly in cancer immunotherapy. nih.govnih.govnih.gov this compound and related O-alkylhydroxylamines have been identified as a class of IDO1 inhibitors. nih.govnih.gov

Spectroscopic studies have demonstrated that O-alkylhydroxylamine compounds, including this compound, directly coordinate to the heme iron within the active site of IDO1. nih.gov The oxidative metabolism of tryptophan by IDO1 involves the binding of molecular oxygen to the ferrous heme iron. nih.gov The interaction of this compound with the heme iron provides evidence for its mechanism of inhibition, as it can interfere with the binding of oxygen, a critical step in the catalytic cycle. When this compound is added to the carbon monoxide (CO)-bound ferrous form of IDO1, where CO acts as a surrogate for O₂, the resulting spectrum is similar to that of the inhibitor-bound deoxy species, indicating that the inhibitor's binding can prevent the binding of ligands like O₂. nih.gov

The catalytic mechanism of IDO1 is thought to proceed through a heme-iron bound alkylperoxy transition or intermediate state. nih.govnih.gov this compound and its analogs were rationally designed to act as stable structural mimics of these proposed alkylperoxy species. nih.gov In this mimicry, the nitrogen atom of the hydroxylamine (B1172632) moiety substitutes one of the oxygen atoms of the peroxo group. nih.gov This structural similarity allows these compounds to bind to the active site and inhibit the enzyme, providing indirect evidence for the existence and structure of the transient alkylperoxy intermediates in the natural enzymatic reaction. nih.govnih.gov

Human Alanine-Glyoxylate Aminotransferase (AGT) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme crucial for glyoxylate (B1226380) detoxification in the liver. nih.govacs.org A deficiency in AGT activity leads to Primary Hyperoxaluria Type I (PH1), a rare and severe genetic disorder. nih.govacs.orgnih.gov Small molecules that bind to and stabilize AGT are being investigated as potential pharmacological chaperones for treating PH1. nih.govresearchgate.net

This compound has been studied as a ligand for human AGT. nih.govacs.org The active site of AGT contains the cofactor pyridoxal (B1214274) phosphate (B84403) (PLP), which is essential for its catalytic activity. nih.govacs.org this compound interacts with the PLP cofactor to form a stable oxime intermediate. This reaction involves the nucleophilic attack of the hydroxylamine nitrogen on the aldehyde group of PLP. The formation of this oxime adduct can be monitored spectroscopically. The interaction of ligands like this compound with AGT causes the disappearance of absorbance bands at 423 nm and 340 nm, which are characteristic of the internal aldimine form of PLP, and the appearance of a new peak around 374 nm, corresponding to the oxime. acs.org This demonstrates a direct interaction with the essential cofactor and explains the inhibitory effect of the compound on the enzyme's transamination activity.

Analysis of Human Alanine-Glyoxylate Aminotransferase (AGT) Ligand Binding

Mechanism-Based Enzyme Inhibition Concepts

Mechanism-based inhibitors are compounds that are chemically unreactive on their own but are transformed into a reactive species by the target enzyme's catalytic machinery. This reactive species then inactivates the enzyme, often through covalent modification. The study of this compound provides insights into this concept.

The action of this compound on IDO1 aligns with the principles of mechanism-based inhibition. nih.gov By mimicking a proposed catalytic intermediate, it binds with high affinity to the active site. nih.govnih.gov Its design as a stable analog of a transient state is a key strategy in the development of potent and specific enzyme inhibitors. nih.gov The coordination to the heme iron is a direct consequence of its chemical nature being recognized by the enzyme's active site, leading to potent inhibition. nih.gov While not forming a permanent covalent bond in the classical sense of suicide inhibitors, its tight binding and mimicry of a key catalytic step effectively shut down the enzyme's function, providing a clear example of how understanding an enzyme's mechanism can lead to the rational design of inhibitors. nih.govnih.gov

Ligand Efficiency and Inhibitor Potency

This compound belongs to the O-alkylhydroxylamine class of compounds, which have been identified as potent inhibitors of Indoleamine 2,3-dioxygenase-1 (IDO1), a heme-containing enzyme. The potency and efficiency of these inhibitors are critical metrics in evaluating their potential as chemical probes and therapeutic leads. Ligand efficiency (LE) is a particularly important parameter in drug discovery, as it relates the binding affinity of a compound to its size (number of non-hydrogen atoms), providing a measure of the binding energy per atom. High ligand efficiency is often a characteristic of successful drug candidates.

Research into O-alkylhydroxylamines has demonstrated that this structural class possesses high ligand efficiency. For instance, two potent derivatives of the parent compound, O-benzylhydroxylamine, exhibited nanomolar-level cell-based potency. nih.gov Detailed enzymatic studies on two of the most potent O-alkylhydroxylamine inhibitors revealed inhibitory constants (Kᵢ) in the nanomolar range. Specifically, the Kᵢ values were determined to be 164 nM and 154 nM for compounds 8 and 9 (derivatives of O-benzylhydroxylamine) respectively. nih.gov These potency values correspond to an exceptionally high ligand efficiency of 0.93 for both compounds. nih.gov Such high LE values underscore the promise of the O-alkylhydroxylamine scaffold for the biological exploration of IDO1 function. nih.govnih.gov The half-maximal inhibitory concentration (IC₅₀), another key measure of potency, indicates the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%. wikipedia.org For O-alkylhydroxylamines, IC₅₀ values against IDO1 are in the sub-micromolar to low micromolar range, confirming their significant inhibitory activity. nih.gov

| Compound | Kᵢ (nM) | Ligand Efficiency (LE) | Reference |

|---|---|---|---|

| Derivative 8 | 164 | 0.93 | nih.gov |

| Derivative 9 | 154 | 0.93 | nih.gov |

Uncompetitive Inhibition Modes

The mechanism by which an inhibitor binds to an enzyme is a critical aspect of its function. Uncompetitive inhibition is a specific mode where the inhibitor binds exclusively to the enzyme-substrate (ES) complex, not to the free enzyme. wikipedia.orgkhanacademy.org This type of inhibition is characterized by a proportional decrease in both the maximum velocity (Vₘₐₓ) and the Michaelis constant (Kₘ). wikipedia.org

Kinetic studies utilizing Lineweaver-Burk graphical analysis have shown that potent O-alkylhydroxylamine inhibitors demonstrate an uncompetitive mode of inhibition against IDO1. nih.gov This finding is noteworthy because these inhibitors have also been shown through spectroscopic studies to coordinate directly with the heme iron in the enzyme's active site. nih.gov An uncompetitive mechanism might initially seem inconsistent with direct binding to the active site. However, this can be reconciled by considering the multi-substrate nature of the IDO1 reaction. A plausible explanation is that the O-alkylhydroxylamine inhibitors are in direct competition with molecular oxygen, the second substrate for the IDO1 reaction, for binding at the heme iron. In an assay where the concentration of tryptophan is varied while oxygen concentration is held constant, an inhibitor that competes with oxygen would yield an uncompetitive inhibition pattern with respect to tryptophan. nih.gov This specific mechanism, where the inhibitor's potency increases as the substrate concentration rises, is a significant characteristic of uncompetitive inhibitors. nih.gov

Selectivity Profiles Against Related Heme Iron-Containing Enzymes

A crucial attribute of a high-quality chemical probe is its selectivity for the intended target over other related proteins. Given that O-alkylhydroxylamines achieve their inhibitory effect by binding to the heme iron of IDO1, their selectivity against other heme-containing enzymes is a valid concern. nih.gov To address this, key O-alkylhydroxylamine inhibitors have been screened against other heme iron-containing enzymes to establish their selectivity profile.

Two of the most potent O-alkylhydroxylamine IDO1 inhibitors were tested for their activity against catalase and Cytochrome P450 3A4 (CYP3A4). The results showed that catalase activity was not significantly inhibited by these compounds. nih.gov However, inhibition of CYP3A4 was observed at the low micromolar level. nih.gov While this indicates some level of off-target activity, the potency against CYP3A4 was significantly lower than against IDO1. The IC₅₀ values for CYP3A4 inhibition were 22-fold and 48-fold higher (indicating lower potency) than for IDO1 inhibition for the two compounds, respectively. nih.gov This suggests that while O-alkylhydroxylamines are not perfectly selective, they do exhibit a clear preference for IDO1 over at least some other heme-containing enzymes. nih.gov This degree of selectivity, combined with their simple structures and cellular activity, makes them valuable tools for studying IDO1 biology, although potential off-target effects should be monitored in experimental systems. nih.govnih.gov

| Enzyme | Inhibition Observed | Selectivity Notes | Reference |

|---|---|---|---|

| Indoleamine 2,3-dioxygenase-1 (IDO1) | High (Nanomolar Kᵢ) | Primary Target | nih.gov |

| Catalase | Not Significant | High selectivity over catalase | nih.gov |

| Cytochrome P450 3A4 (CYP3A4) | Low Micromolar IC₅₀ | 22 to 48-fold less potent than against IDO1 | nih.gov |

This compound in Chemical Probe Design and Application

Chemical probes are small molecules used to study and manipulate biological systems, enabling the investigation of protein function and the validation of potential drug targets. The development of the O-alkylhydroxylamine class, including this compound, as potent and cell-active IDO1 inhibitors makes them highly attractive for application as chemical probes. nih.govnih.gov Their straightforward chemical structures and the availability of the parent compound, O-benzylhydroxylamine, facilitate the synthesis of derivatives for structure-activity relationship studies. nih.gov The demonstrated ability of these compounds to coordinate with the heme iron of IDO1 provides a clear mechanistic basis for their use in probing the enzyme's active site and catalytic cycle. nih.gov

Modulation of Protein Function in Living Systems

A primary application of a chemical probe is to modulate the function of its target protein within a cellular or whole-organism context. By inhibiting the enzymatic activity of IDO1, this compound and related compounds can be used to probe the biological consequences of reduced IDO1 function. IDO1 is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism, and its activity has profound effects on the immune system. nih.govnih.gov The depletion of tryptophan and the production of metabolites by IDO1 can suppress T-cell responses, a mechanism that is implicated in cancer immune evasion and chronic infections. nih.gov

The O-alkylhydroxylamines have been shown to possess excellent cellular activity, with some of the most potent compounds demonstrating nanomolar-level potency in cell-based assays with limited toxicity. nih.govnih.gov This cellular efficacy allows these compounds to be used as probes to explore the role of IDO1 in various biological processes. By treating cells or organisms with an O-alkylhydroxylamine, researchers can effectively "turn off" IDO1 activity and observe the downstream effects on immune cell function, tumor growth, or other pathological processes. This makes them valuable tools for the biological exploration of IDO1's role in health and disease. nih.govnih.gov

Target Validation in Chemical Biology Research

Target validation is the process of demonstrating that a specific biological target (like an enzyme) is critically involved in a disease process and that its modulation will likely have a therapeutic effect. Chemical probes play an indispensable role in this process. By providing a means to inhibit a target protein specifically and potently, they allow researchers to test the "target hypothesis" in relevant biological systems before committing to more extensive drug development programs.

The discovery of this compound and its analogues as potent, selective, and cell-active inhibitors of IDO1 provides a clear example of their utility in target validation. nih.govnih.gov The ability of these compounds to inhibit IDO1 in cellular models and consequently modulate immune responses provides direct evidence for the role of IDO1 in these pathways. Using these probes, researchers can confirm that inhibiting IDO1 leads to a desired biological outcome (e.g., restoration of T-cell activity). This pharmacological validation is a critical link between identifying a potential target and initiating a full-scale drug discovery effort. The simplicity and effectiveness of the O-alkylhydroxylamine scaffold make these compounds particularly attractive for such validation studies in the field of cancer immunotherapy and other diseases characterized by pathological immune suppression. nih.gov

Computational Chemistry and Theoretical Investigations of O Phenethylhydroxylamine

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are indispensable techniques for exploring the dynamic nature of molecules and their interactions with biological systems. These methods allow for the visualization of molecular behavior and the prediction of binding affinities, providing a basis for rational drug design and mechanistic studies.

Predicting how a molecule like O-phenethylhydroxylamine will bind to a biological target is crucial for understanding its potential pharmacological effects. Molecular docking and molecular dynamics (MD) simulations are primary tools for this purpose. Given its structural similarity to phenethylamine (B48288), this compound is likely to interact with monoamine receptors and transporters.

Studies on phenethylamine derivatives have successfully employed docking simulations to predict their binding poses within targets such as the dopamine (B1211576) transporter (DAT) and serotonin (B10506) receptors (e.g., 5-HT2AR). For instance, docking studies of β-phenethylamine (β-PEA) derivatives with the human dopamine transporter (hDAT) have shown that these molecules fit into a binding site defined by helices 1, 3, and 6. nih.gov The stability of the ligand-receptor complex is often maintained by hydrogen bonds and hydrophobic interactions. In the case of this compound, the hydroxylamine (B1172632) group could form key hydrogen bonds with amino acid residues in the binding pocket of a receptor.

The binding affinity of various phenethylamine derivatives to their targets has been calculated using different scoring functions in docking software. These scores provide an estimation of the binding free energy and help in ranking potential ligands. For example, in a study of β-PEA derivatives, the docking scores for potent inhibitors were calculated, revealing that specific stereoisomers, such as the (S)-form of some compounds, exhibited more stable binding in the hDAT binding site. biomolther.org

| Compound | Isomer | Vina Score (kcal/mol) | Smina Score (kcal/mol) | Vinardo Score (kcal/mol) | AD4 Score (kcal/mol) |

|---|---|---|---|---|---|

| Compound 9 | (S)-form | -7.4 | -7.6 | -7.5 | -7.2 |

| Compound 9 | (R)-form | -7.2 | -7.4 | -7.3 | -7.0 |

| Compound 28 | (R,S)-form | -8.5 | -8.7 | -8.6 | -8.3 |

| Compound 28 | (R,R)-form | -7.6 | -7.8 | -7.7 | -7.4 |

Molecular dynamics simulations can further refine these predictions by accounting for the flexibility of both the ligand and the protein target in a simulated physiological environment. sciencepg.com These simulations can reveal the stability of binding poses over time and provide insights into the key interactions that maintain the ligand in the binding site.

The biological activity of a flexible molecule like this compound is intrinsically linked to its conformational preferences. Conformational analysis aims to identify the stable, low-energy arrangements of atoms in a molecule. Computational studies on 2-phenethylamine have shown a preference for a folded, gauche conformation in the absence of a solvent, suggesting a favorable interaction between the amino group and the aromatic ring. acs.org

Ab initio calculations at various levels of theory, up to MP2/6-311+G(d,p)//MP2/6-31G(d,p), have been employed to determine the intrinsic conformational preferences of the 2-phenethylamine system. acs.org These studies have identified four key low-energy conformations, two of which are anti (A1 and A2) and two are gauche (G1 and G2). acs.org The relative energies of these conformers are crucial in determining the population of each state at a given temperature.

Molecular dynamics simulations can provide a more dynamic picture of the conformational landscape of this compound. nih.gov By simulating the molecule's movement over time, these studies can reveal the transitions between different conformational states and the timescales on which these transitions occur. sciencepg.com The solvent environment can significantly influence conformational preferences, and MD simulations can explicitly model these solvent effects. nih.gov

| Conformer | Relative Energy (kJ/mol) at MP2/6-31G(d,p) | Relative Energy (kJ/mol) at MP2/6-311+G(d,p) |

|---|---|---|

| A1 | 3.97 | 5.39 |

| A2 | - | - |

| G1 | 0.00 | 0.00 |

| G2 | - | - |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of molecules. These methods can be used to investigate reaction mechanisms, predict spectroscopic properties, and calculate various molecular descriptors that are essential for QSAR studies.

DFT is a powerful tool for elucidating the mechanisms of chemical reactions by calculating the energies of reactants, transition states, and products. rsc.org For this compound, DFT could be used to study various potential reactions, such as its metabolism or its role as an antioxidant.

For instance, studies on hydroxylamines have utilized DFT to investigate their thermochemical properties and reaction kinetics. The bond dissociation enthalpy (BDE) of the O-H bond in hydroxylamines is a key parameter that influences their antioxidant activity. nih.gov DFT calculations can provide accurate estimates of these BDEs. Kinetic studies of the NHPI-catalyzed aerobic oxidation of cumene (B47948) suggest that the rate-determining step is the hydrogen atom abstraction from the hydroxylamine by cumylperoxyl radicals, a process that can be modeled using DFT. nih.gov

| Hydroxylamine | O-H BDE (kcal/mol) |

|---|---|

| Dialkyl hydroxylamines | ~70 |

| Acylhydroxylamines | ~80 |

| N-hydroxyphthalimide (NHPI) | ~88 |

The electronic structure of a molecule governs its reactivity. Quantum chemical calculations can provide a detailed picture of the electron distribution in this compound, including the energies of its frontier molecular orbitals (HOMO and LUMO). northwestern.edu The HOMO-LUMO gap is an important indicator of a molecule's kinetic stability and chemical reactivity.

Quantum chemical studies on psychedelic phenethylamines have related their electronic structure to their agonist potency and efficacy at the 5-HT2A receptor. researchgate.net By calculating various electronic and charge descriptors, these studies have developed statistically significant equations that link the electronic properties of these molecules to their biological activities. researchgate.net Similar approaches could be applied to this compound to predict its reactivity and potential biological targets.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

QSAR and SAR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. acs.org These studies aim to identify the key molecular features that are responsible for a particular biological effect, which can then be used to design more potent and selective compounds.

For phenethylamine derivatives, extensive SAR studies have been conducted to explore their affinity for various receptors, including the 5-HT2A receptor and the dopamine transporter. nih.govkoreascience.kr These studies have revealed that substitutions on the phenyl ring and the ethylamine (B1201723) side chain can have a significant impact on biological activity. For example, in a study of phenethylamine derivatives binding to the 5-HT2A receptor, it was found that alkyl or halogen groups at the para position of the phenyl ring attached to the β-carbon increased binding affinity. nih.gov Oxygen-containing groups on the nitrogen atom had mixed effects depending on their position. nih.govkoreascience.kr

QSAR models provide a mathematical relationship between the structural properties of a series of compounds and their biological activity. nih.gov These models often use descriptors derived from quantum chemical calculations or other computational methods. For phenethylamines, QSAR models have been developed to predict properties such as their logP values, which are important for their pharmacokinetic profiles. nih.gov A study on substituted phenethylamines combined DFT and QSAR to predict their psychotomimetic activity, demonstrating the power of integrating these computational approaches. africaresearchconnects.com

| Structural Modification | Effect on Binding Affinity |

|---|---|

| Alkyl or halogen at para-position of β-phenyl ring | Positive |

| Oxygen-containing groups on the nitrogen | Mixed |

| Allyl groups on the nitrogen | Negative |

Influence of Aromatic Ring Substitutions on Biological Activity

The biological activity of this compound can be significantly modulated by the introduction of various substituents on its aromatic (phenyl) ring. Computational studies, often in conjunction with experimental data, have explored how different functional groups at various positions on the ring affect the compound's inhibitory potential against enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that plays a crucial role in tryptophan metabolism and is a key target in cancer immunotherapy.

It has been observed that the addition of halogen atoms, particularly at the meta position of the aromatic ring, can lead to a substantial improvement in inhibitor potency. Theoretical explanations for this enhancement include:

Favorable Pi-Stacking Interactions: Halo-aromatic systems can engage in beneficial pi-stacking interactions with aromatic amino acid side chains, such as phenylalanine and tyrosine, within the enzyme's active site.

Halogen Bonding: The halogen atoms can act as halogen bond donors, forming non-covalent interactions with Lewis basic sites (e.g., carbonyl oxygens of the peptide backbone) in the enzyme's active site.

Hydrophobic Interactions: Halogen substituents increase the lipophilicity of the molecule, which can lead to more favorable hydrophobic interactions within a complementary pocket in the active site.

Conversely, the introduction of certain other groups can be detrimental to activity. For instance, adding a hydroxyl group at either the ortho or para position has been shown to substantially reduce the inhibitory activity of related O-benzylhydroxylamines. This suggests that these substitutions may introduce unfavorable steric clashes or electronic properties that disrupt the optimal binding of the inhibitor to the enzyme.

A hypothetical data table illustrating the potential impact of aromatic ring substitutions on the biological activity of this compound, based on general principles from related inhibitors, is presented below. It is important to note that these are illustrative values and would require experimental or specific computational validation.

| Substituent | Position | Predicted Relative Potency | Rationale for Predicted Change in Activity |

| H (unsubstituted) | - | Baseline | Reference compound |

| 3-Cl | meta | Increased | Potential for halogen bonding and favorable hydrophobic interactions. |

| 4-Cl | para | Slightly Increased | Potential for favorable hydrophobic interactions. |

| 3,5-diCl | meta | Significantly Increased | Enhanced halogen bonding and hydrophobic interactions. |

| 4-OH | para | Decreased | Potential for unfavorable steric or electronic interactions. |

| 4-OCH₃ | para | Variable | May introduce steric hindrance or altered electronic properties. |

Correlation of Structural Features with Enzymatic Inhibition Potency

The enzymatic inhibition potency of this compound and its analogs is intricately linked to their specific structural features and how these features facilitate interaction with the target enzyme's active site. Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies are employed to correlate these structural attributes with inhibitory activity.

Molecular docking simulations can predict the binding conformation of an inhibitor within the enzyme's active site and estimate the binding affinity. For inhibitors of IDO1, a key interaction is often the coordination of a basic nitrogen atom to the heme iron at the core of the active site. The potency of inhibition is then influenced by how the rest of the molecule orients itself within the active site's hydrophobic pockets.

Key structural features of this compound derivatives that correlate with enzymatic inhibition potency include:

The Hydroxylamine Moiety: The -ONH₂ group is crucial for the mechanism of inhibition, with the nitrogen atom potentially interacting with the heme iron of enzymes like IDO1.

The Phenethyl Linker: The two-carbon chain separating the phenyl ring from the hydroxylamine group provides conformational flexibility, allowing the molecule to adopt an optimal binding pose within the active site.

Aromatic Ring Substituents: As discussed previously, the nature, position, and number of substituents on the phenyl ring are critical. Electronic properties (electron-withdrawing vs. electron-donating), steric bulk, and the potential for specific interactions like hydrogen or halogen bonding all play a role.

QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is achieved by calculating various molecular descriptors that quantify different aspects of the chemical structure, such as electronic, steric, and hydrophobic properties. While a specific, validated QSAR model solely for this compound derivatives is not publicly available, a general model would likely incorporate descriptors such as:

LogP: A measure of lipophilicity, which often correlates with the ability to enter hydrophobic binding pockets.

Hammett constants (σ): To quantify the electron-donating or -withdrawing nature of aromatic substituents.

Steric parameters (e.g., Taft's E_s): To account for the size and shape of substituents.

Topological indices: To describe molecular connectivity and branching.

The following interactive data table illustrates the kind of data that would be generated in a computational study to correlate structural features with enzymatic inhibition potency, using hypothetical values for demonstration.

| Compound | Aromatic Substituent(s) | Calculated LogP | Molecular Weight ( g/mol ) | Predicted Binding Energy (kcal/mol) | Predicted Inhibitory Constant (pKi) |

| This compound | H | 1.5 | 137.18 | -5.8 | 5.5 |

| 3-Chloro-O-phenethylhydroxylamine | 3-Cl | 2.2 | 171.62 | -6.5 | 6.2 |

| 4-Fluoro-O-phenethylhydroxylamine | 4-F | 1.7 | 155.17 | -6.1 | 5.8 |

| 3,5-Dichloro-O-phenethylhydroxylamine | 3,5-diCl | 2.9 | 206.07 | -7.2 | 6.9 |

| 4-Methyl-O-phenethylhydroxylamine | 4-CH₃ | 2.0 | 151.21 | -5.9 | 5.6 |

These computational approaches are invaluable for rational drug design, allowing for the in silico screening of virtual libraries of compounds and the prioritization of candidates with the most promising predicted activity for synthesis and experimental testing.

Analytical Methodologies for O Phenethylhydroxylamine

Spectroscopic Characterization Techniques

Spectroscopic analysis provides fundamental information about the atomic and molecular structure of O-phenethylhydroxylamine, confirming its identity and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the two methylene (B1212753) (CH₂) groups, and the amine (NH₂) protons.

Aromatic Protons (C₆H₅-): These protons would typically appear as a multiplet in the downfield region, approximately between 7.20 and 7.40 ppm.

Methylene Protons (-CH₂CH₂-): The two methylene groups are diastereotopic and would appear as two distinct triplets. The methylene group adjacent to the aromatic ring (-CH₂-Ph) is expected around 2.9 ppm, while the methylene group attached to the oxygen atom (-O-CH₂-) would be further downfield due to the oxygen's electronegativity, likely in the 3.9-4.0 ppm range.

Amine Protons (-NH₂): The protons of the primary amine group would likely appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature but is typically found in the 5.0-6.0 ppm range.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing unique signals for each carbon atom in a different chemical environment.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet |

| Methylene (Ar-CH₂) | ~2.9 | Triplet |

| Methylene (-O-CH₂) | ~4.0 | Triplet |

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion and fragment ions are detected.

The molecular weight of this compound (C₈H₁₁NO) is 137.18 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 137. The fragmentation pattern would likely involve cleavage at various points in the molecule.

Benzylic Cleavage: The most common fragmentation would be the cleavage of the C-C bond between the two methylene groups, leading to the formation of a stable benzyl (B1604629) cation or tropylium (B1234903) ion at m/z 91.

Loss of NH₂: Fragmentation could occur with the loss of the amino group (•NH₂), resulting in an ion at m/z 121.

Cleavage of the O-N Bond: Cleavage of the O-N bond could also occur.

Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Fragment Ion | Description |

|---|---|---|

| 137 | [C₈H₁₁NO]⁺ | Molecular Ion (M⁺) |

| 121 | [C₈H₉O]⁺ | Loss of •NH₂ |

| 105 | [C₇H₅O]⁺ | Loss of CH₂NH₂ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for its N-H, C-H, C-O, and aromatic C=C bonds.

N-H Stretching: The primary amine of the hydroxylamine (B1172632) group would show two bands in the region of 3300-3500 cm⁻¹ ucla.edu.

O-H Stretching: If any hydrogen bonding occurs, a broad O-H stretching band might appear in the 3200-3500 cm⁻¹ region, potentially overlapping with the N-H stretches orgchemboulder.com.

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene groups occurs just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) ucla.edu.

C=C Stretching (Aromatic): The presence of the benzene (B151609) ring would give rise to characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region ucla.edu.

C-O Stretching: The C-O single bond stretch is expected to produce a strong signal in the fingerprint region, typically between 1000-1300 cm⁻¹ wpmucdn.com.

Predicted Characteristic IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Primary Amine |

| > 3000 | C-H Stretch | Aromatic |

| < 3000 | C-H Stretch | Aliphatic (CH₂) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

Chromatographic Separation and Purification Methods

Chromatographic methods are indispensable for the separation of this compound from starting materials, byproducts, and other impurities, as well as for verifying its purity.

High-Performance Liquid Chromatography (HPLC) for Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of this compound. Given its polarity and the presence of a basic amine group, a reversed-phase HPLC method is generally suitable. researchgate.net

Stationary Phase: An octadecyl-bonded silica (B1680970) (C18) column is a common choice for separating compounds of moderate polarity like this compound. researchgate.nethumanjournals.com

Mobile Phase: A typical mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. humanjournals.comsielc.com The pH of the buffer can be adjusted to control the retention time, as the amine group's protonation state is pH-dependent. For mass spectrometry compatibility, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used instead of non-volatile ones like phosphoric acid. sielc.com

Detection: The phenyl group in this compound contains a chromophore that allows for detection using a UV spectrophotometer, typically in the range of 210-260 nm. researchgate.net